molecular formula C23H28O2S2 B12581263 7-Ethoxy-2,2-dimethyl-4,5-bis(phenylsulfanyl)hepta-4,6-dien-3-ol CAS No. 647010-23-9

7-Ethoxy-2,2-dimethyl-4,5-bis(phenylsulfanyl)hepta-4,6-dien-3-ol

Cat. No.: B12581263
CAS No.: 647010-23-9
M. Wt: 400.6 g/mol
InChI Key: BDHKFBLAZYNVJJ-UHFFFAOYSA-N
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Description

7-Ethoxy-2,2-dimethyl-4,5-bis(phenylsulfanyl)hepta-4,6-dien-3-ol is a synthetic chemical building block of interest in organic and medicinal chemistry research. The structure features a conjugated diene system flanked by phenylsulfanyl groups, an ethoxy chain, and a dimethyl-substituted alcohol, making it a potential intermediate for the synthesis of more complex molecules. Compounds with phenylsulfanyl (thioether) groups are often explored in reaction development, such as in α-cyanoformylation and other carbon-carbon bond-forming reactions . The specific arrangement of functional groups in this molecule suggests potential applications in the development of novel polymers, curable compositions, and as a precursor for materials science . Researchers value this compound for its utility in constructing molecular scaffolds with defined stereochemistry and functional group compatibility. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

647010-23-9

Molecular Formula

C23H28O2S2

Molecular Weight

400.6 g/mol

IUPAC Name

7-ethoxy-2,2-dimethyl-4,5-bis(phenylsulfanyl)hepta-4,6-dien-3-ol

InChI

InChI=1S/C23H28O2S2/c1-5-25-17-16-20(26-18-12-8-6-9-13-18)21(22(24)23(2,3)4)27-19-14-10-7-11-15-19/h6-17,22,24H,5H2,1-4H3

InChI Key

BDHKFBLAZYNVJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=C(C(C(C)(C)C)O)SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,2-dimethyl-4,5-bis(phenylsulfanyl)hepta-4,6-dien-3-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the hepta-4,6-dien-3-ol backbone: This can be achieved through a series of aldol condensations and subsequent reductions.

    Introduction of the ethoxy group: This step often involves the use of ethyl iodide in the presence of a base such as potassium carbonate.

    Addition of phenylsulfanyl groups: This can be done using thiophenol and a suitable oxidizing agent to form the sulfanyl linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,2-dimethyl-4,5-bis(phenylsulfanyl)hepta-4,6-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Ethoxy-2,2-dimethyl-4,5-bis(phenylsulfanyl)hepta-4,6-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,2-dimethyl-4,5-bis(phenylsulfanyl)hepta-4,6-dien-3-ol involves its interaction with various molecular targets. The phenylsulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Insights: The target compound’s dienol and sulfur groups may enable unique reactivity (e.g., Michael addition or redox cycles), but experimental validation is lacking in the provided evidence.
  • Safety Data : Existing SDS reports highlight the need for hazard assessments of ethoxy and sulfur-containing compounds, though extrapolation to the target compound remains speculative.
  • Synthetic Challenges : Multi-step synthesis and purification (as seen in ) are likely required due to the compound’s complexity.

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